(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol is a biochemical compound with the molecular formula C20H34O2 It is a steroid derivative that has been studied for its various biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol typically involves multiple steps, starting from simpler steroid precursors. One common method involves the reduction of a suitable ketone precursor using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different diol derivatives using reducing agents like NaBH4 or LiAlH4.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different diol derivatives.
Scientific Research Applications
(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.
Biology: Studied for its role in various biological processes and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of various biochemical products and as a research tool in proteomics.
Mechanism of Action
The mechanism of action of (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol involves its interaction with specific molecular targets and pathways. As a steroid derivative, it may interact with steroid receptors and influence gene expression and cellular processes. The exact pathways and molecular targets can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
(3beta,17alpha)-Dihydroxy-5alpha-androstane: Another steroid derivative with similar hydroxyl groups but different structural features.
5alpha-androstane-3beta,17alpha-diol: A related compound with androgenic activity and involvement in gonadotropin regulation.
Uniqueness
(3beta,5beta,17alpha)-19-Norpregnane-3,17-diol is unique due to its specific hydroxylation pattern and structural configuration, which confer distinct chemical and biological properties compared to other similar steroid derivatives.
Properties
IUPAC Name |
(3S,5R,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13-18,21-22H,3-12H2,1-2H3/t13-,14+,15+,16-,17-,18+,19+,20+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBNWXDDDXQJOQ-GZZXEUMKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4C3CCC(C4)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3CC[C@@H](C4)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610019 |
Source
|
Record name | (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31658-51-2 |
Source
|
Record name | (3beta,5beta,17alpha)-19-Norpregnane-3,17-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.